
8-Methyltetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyltetracosane: is a long-chain hydrocarbon with the molecular formula C₂₅H₅₂ . It is a type of alkane, specifically a methyl-branched alkane, which means it has a methyl group attached to the eighth carbon of the tetracosane chain. This compound is found in various natural sources and is often studied for its role in chemical communication among insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 8-Methyltetracosane involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in an anhydrous ether solvent. The Grignard reagent is then reacted with a suitable aldehyde or ketone to form the desired hydrocarbon.
Friedel-Crafts Alkylation: Another method involves Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. This method is useful for introducing the methyl group at the desired position on the tetracosane chain.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Methyltetracosane can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can convert the hydrocarbon into various oxygenated products, such as alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst. These reactions can convert any oxygenated derivatives back to the hydrocarbon.
Substitution: Substitution reactions, such as halogenation, can occur when this compound reacts with halogens like chlorine or bromine. These reactions typically require the presence of light or heat to proceed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Chlorine or bromine, light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: 8-Methyltetracosane is used as a model compound in studies of hydrocarbon behavior and properties. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its role in chemical communication among insects. It is a component of cuticular hydrocarbons, which are involved in mating and social behaviors in species like Drosophila melanogaster .
Medicine: While this compound itself is not widely used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: In the industrial sector, this compound is used as a reference compound in the analysis of hydrocarbon mixtures. It is also used in the formulation of lubricants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methyltetracosane in biological systems involves its interaction with specific olfactory and gustatory receptors. In insects, it activates neurons that process chemical signals related to mating and social behaviors. The molecular targets include olfactory receptors like Or47b and gustatory receptors like ppk23 . These interactions lead to changes in neuronal activity and subsequent behavioral responses.
Comparación Con Compuestos Similares
2-Methyltetracosane: Another methyl-branched alkane with the methyl group attached to the second carbon.
4-Methyltetracosane: A similar compound with the methyl group attached to the fourth carbon.
Tetracosane: The parent hydrocarbon without any methyl branching.
Uniqueness: 8-Methyltetracosane is unique due to its specific branching pattern, which influences its physical and chemical properties. This branching can affect its melting point, boiling point, and reactivity compared to its linear and differently branched counterparts .
Propiedades
Número CAS |
58495-69-5 |
|---|---|
Fórmula molecular |
C25H52 |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
8-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-9-7-5-2/h25H,4-24H2,1-3H3 |
Clave InChI |
MXKSWGOIAVWJOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


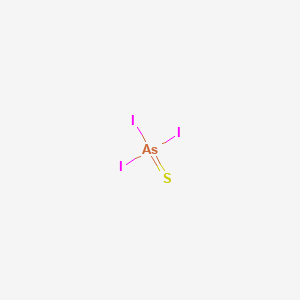

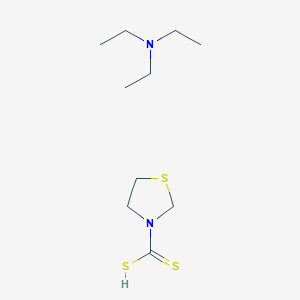
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
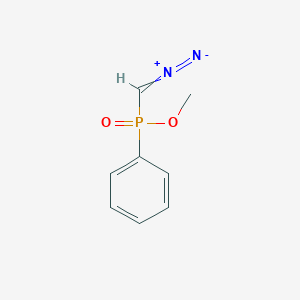
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
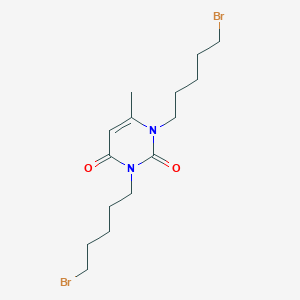
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
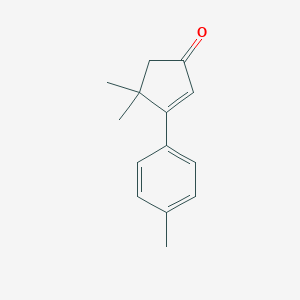

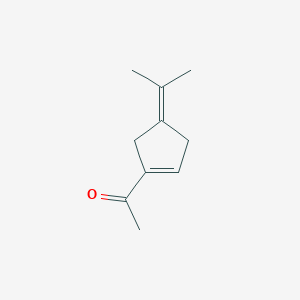

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
